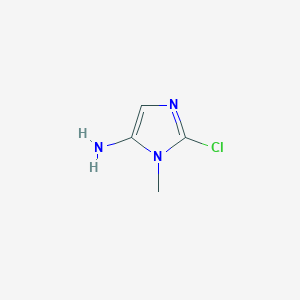
4,4-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione is a chemical compound with the molecular formula C4H8O2S It is a member of the dioxathiolane family, characterized by a five-membered ring containing two oxygen atoms and one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione typically involves the reaction of dimethyl sulfoxide (DMSO) with an appropriate carbonyl compound under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the dioxathiolane ring. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediate products.
Industrial Production Methods
In industrial settings, the production of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired purity level. The use of automated systems helps in maintaining precise control over reaction parameters, ensuring high efficiency and scalability.
化学反应分析
Types of Reactions
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide compounds.
Substitution: Various substituted dioxathiolane derivatives depending on the nucleophile used.
科学研究应用
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial agent or in cancer therapy.
相似化合物的比较
Similar Compounds
4,5-dimethyl-1,3-dioxol-2-one: Another member of the dioxolane family with similar structural features but different reactivity.
4-methyl-1,3,2-dioxathiolane-2,2-dioxide: A related compound with a different substitution pattern on the dioxathiolane ring.
Uniqueness
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry
属性
分子式 |
C4H8O4S |
|---|---|
分子量 |
152.17 g/mol |
IUPAC 名称 |
4,4-dimethyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H8O4S/c1-4(2)3-7-9(5,6)8-4/h3H2,1-2H3 |
InChI 键 |
JSOPIPOQJFAWJG-UHFFFAOYSA-N |
规范 SMILES |
CC1(COS(=O)(=O)O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


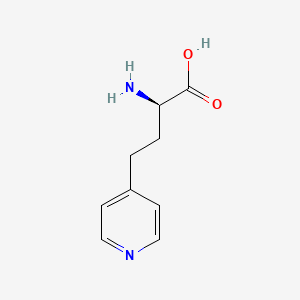
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)
![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)

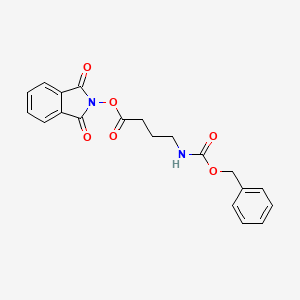
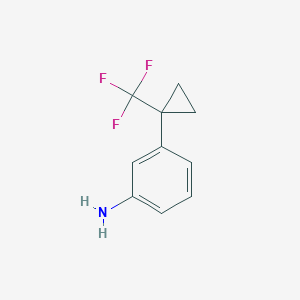
![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)
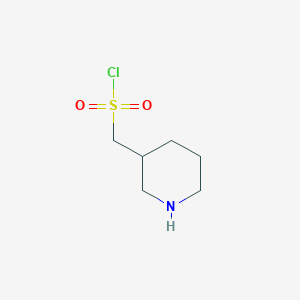
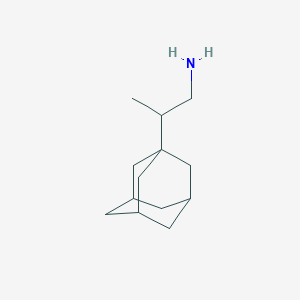
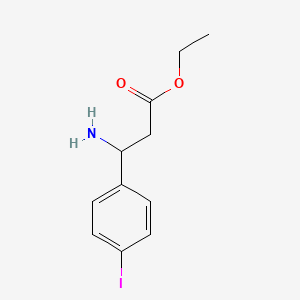
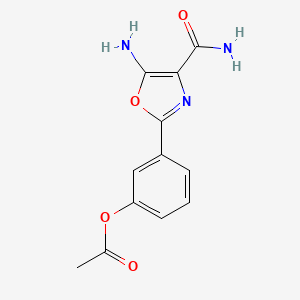
![3,4-difluoro-N-[6-(morpholin-4-yl)pyridin-3-yl]benzamide](/img/structure/B13569830.png)
